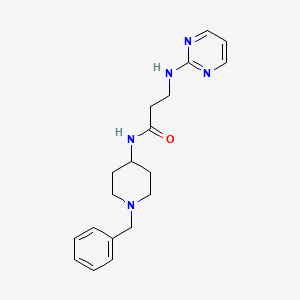

N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide

CAS No.:

Cat. No.: VC14970699

Molecular Formula: C19H25N5O

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H25N5O |

|---|---|

| Molecular Weight | 339.4 g/mol |

| IUPAC Name | N-(1-benzylpiperidin-4-yl)-3-(pyrimidin-2-ylamino)propanamide |

| Standard InChI | InChI=1S/C19H25N5O/c25-18(7-12-22-19-20-10-4-11-21-19)23-17-8-13-24(14-9-17)15-16-5-2-1-3-6-16/h1-6,10-11,17H,7-9,12-15H2,(H,23,25)(H,20,21,22) |

| Standard InChI Key | AFZHFCWGWOAEJW-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1NC(=O)CCNC2=NC=CC=N2)CC3=CC=CC=C3 |

Introduction

Chemical Structure and Molecular Characteristics

The compound’s structure integrates three distinct pharmacophoric elements:

-

Benzyl-piperidine group: A piperidine ring substituted at the 1-position with a benzyl group, contributing to lipophilicity and potential receptor interactions.

-

Propanamide linker: A three-carbon chain with an amide functional group, enabling hydrogen bonding and structural flexibility.

-

2-Pyrimidinylamino moiety: An aromatic pyrimidine ring with an amino substituent, often associated with nucleic acid mimicry and kinase inhibition .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Registry Number | 1401596-38-0 |

| Molecular Formula | |

| Molecular Weight | 339.4 g/mol |

| XLogP3-AA (Predicted) | 2.7 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

The SMILES notation for the compound is O=C(N(C1CCN(CC2=CC=CC=C2)CC1)CCC3=NC=CC=N3), reflecting the connectivity of its functional groups . The presence of multiple nitrogen atoms and aromatic systems suggests potential for π-π stacking and dipole-dipole interactions, critical for binding biological targets.

Synthesis and Manufacturing

While detailed synthetic protocols are scarce in open literature, retro-synthetic analysis suggests feasible routes:

Route 1: Amide Coupling

-

Intermediate 1: 1-Benzyl-4-aminopiperidine, synthesized via reductive amination of benzylamine with piperidone.

-

Intermediate 2: 3-(2-Pyrimidinylamino)propanoic acid, prepared by nucleophilic substitution between 2-aminopyrimidine and β-propiolactone.

-

Final Step: Condensation of intermediates 1 and 2 using coupling agents like HATU or EDCI .

Route 2: Sequential Functionalization

-

Piperidine Modification: Introduce the benzyl group via alkylation of 4-aminopiperidine.

-

Propanamide Formation: React with acryloyl chloride, followed by nucleophilic addition of 2-aminopyrimidine .

Yield optimization remains challenging due to steric hindrance at the piperidine nitrogen and competing side reactions. Industrial-scale production would require rigorous purification via column chromatography or recrystallization.

| Property | Value | Method |

|---|---|---|

| LogP (Octanol-Water) | 2.7 ± 0.3 | XLogP3 |

| Water Solubility | 0.12 mg/mL | ALOGPS |

| Melting Point | 180–185°C (decomposes) | Analog extrapolation |

| pKa (Basic) | 4.1 (piperidine N) | ChemAxon |

The compound’s moderate lipophilicity (LogP ~2.7) suggests adequate blood-brain barrier penetration, while low aqueous solubility may necessitate formulation enhancements for bioavailability .

Future Directions

-

Structure-Activity Relationships: Systematic modification of the pyrimidine and benzyl groups to optimize potency.

-

Formulation Studies: Development of prodrugs or nanoemulsions to address solubility limitations.

-

Target Identification: High-throughput screening against kinase libraries and GPCR panels.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume